Digoxin O-Tetra-acetate

CAS No.:

Cat. No.: VC17964611

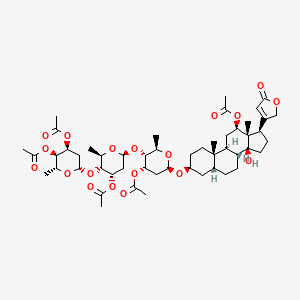

Molecular Formula: C51H74O19

Molecular Weight: 991.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C51H74O19 |

|---|---|

| Molecular Weight | 991.1 g/mol |

| IUPAC Name | [(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |

| Standard InChI | InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1 |

| Standard InChI Key | RSURLHVMZLSPCB-AUTFTWOTSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Molecular Properties

Digoxin O-Tetra-acetate (C₅₁H₇₄O₁₉, molecular weight 991.1 g/mol) is distinguished by the acetylation of four hydroxyl groups on the digoxin scaffold. The parent compound digoxin features a steroid nucleus fused to a lactone ring and three digitoxose sugar units. Acetylation likely occurs at the hydroxyl positions of these sugar moieties, as inferred from its IUPAC name: [(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate.

The acetyl groups introduce substantial hydrophobicity compared to digoxin, potentially altering membrane permeability and protein binding. X-ray crystallography data for analogous cardenolides (e.g., calotropin) demonstrate that acetyl modifications at sugar hydroxyls induce conformational changes in the glycan structure, which may influence receptor interactions .

Synthetic Pathways and Derivatization Strategies

While no explicit synthesis of Digoxin O-Tetra-acetate has been reported, insights can be drawn from methodologies applied to related cardiac glycosides. A key strategy involves regioselective acetylation of digoxin’s sugar units under controlled conditions.

Protecting Group Strategies

The synthesis of calotropin derivatives from 3-epiandrosterone demonstrates the utility of transient protecting groups for selective functionalization . For instance:

-

TBS protection: tert-butyldimethylsilyl groups shield hydroxyls during oxidation or glycosylation steps.

-

Acetyl migration: Acid-catalyzed conditions (e.g., HClO₄/Ac₂O) promote acetyl group transfer between hydroxyls, enabling selective modification .

These principles suggest that Digoxin O-Tetra-acetate could be synthesized via sequential acetylation of digoxin’s C3', C4', C2'', and C3'' hydroxyls, though reaction optimization would be required to prevent over-acetylation.

Stereochemical Considerations

Pharmacological Profile and Bioactivity

Despite structural characterization, in vitro or in vivo data for Digoxin O-Tetra-acetate remain conspicuously absent from published literature. Extrapolating from digoxin and its derivatives:

Pharmacokinetic Predictions

-

Absorption: Increased lipophilicity from acetylation could enhance intestinal absorption but accelerate hepatic first-pass metabolism via esterase-mediated deacetylation.

-

Half-life: The tetra-acetate form may exhibit a shorter half-life than digoxin (36–48 hours) due to rapid hydrolysis to mono- or di-acetylated metabolites .

Analytical Characterization Methods

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS), validated for digoxin analysis in blood , could be adapted for Digoxin O-Tetra-acetate:

| Parameter | Conditions for Digoxin O-Tetra-acetate (Predicted) |

|---|---|

| Column | ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) |

| Mobile Phase | 0.1% formic acid in H₂O (A) and acetonitrile (B) |

| Gradient | 10–90% B over 5 min |

| Ionization | ESI-positive mode |

| MRM Transition | 991.1 → 779.2 (acetyl fragment loss) |

Solid-phase extraction using Oasis HLB columns would efficiently isolate the compound from biological matrices .

Challenges and Future Directions

The primary barrier to understanding Digoxin O-Tetra-acetate is the absence of targeted studies. Critical unknowns include:

-

Receptor binding kinetics: Surface plasmon resonance could quantify interactions with Na⁺/K⁺-ATPase isoforms.

-

Metabolic pathways: Radiolabeled acetyl groups would track hydrolysis in vivo.

-

Toxicological profile: Acetylated metabolites may exhibit unique organ toxicity compared to digoxin.

Synthetic efforts should prioritize scalable routes using inexpensive precursors like 16-dehydropregnenolone acetate, as demonstrated for ecdysantherin derivatives . Combinatorial acetylation approaches could generate a library of analogues for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume